molecular formula C28H34N6O4 B2948095 4-(3-methylbutyl)-2-{[(2-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223959-93-0

4-(3-methylbutyl)-2-{[(2-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2948095
CAS No.: 1223959-93-0
M. Wt: 518.618
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a triazolo[4,3-a]quinazoline core fused with a 1,2,4-triazole ring, substituted at position 4 with a 3-methylbutyl group and at position 2 with a carbamoylmethyl linker bearing a 2-methylphenyl moiety. Synthesis likely involves multi-step protocols similar to those reported for substituted quinazolines, such as coupling reactions and cyclization steps, followed by purification via column chromatography .

Properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4/c1-17(2)12-13-32-26(37)21-11-10-20(25(36)29-15-18(3)4)14-23(21)34-27(32)31-33(28(34)38)16-24(35)30-22-9-7-6-8-19(22)5/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWPGGZGYXJIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazoline derivatives , which are known for their diverse biological activities. The structure features multiple functional groups that contribute to its pharmacological properties.

Key Structural Features:

  • Triazole ring : Contributes to the compound's interaction with biological targets.
  • Carbamoyl group : Enhances solubility and bioavailability.
  • Alkyl substituents : Influence lipophilicity and receptor binding.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.004 mg/mL , indicating potent antibacterial effects.
  • The compound showed superior activity compared to standard antibiotics like ampicillin and streptomycin against pathogens such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, the compound also displayed antifungal activity:

  • MIC values ranged from 0.004 to 0.06 mg/mL against various fungal strains, with notable effectiveness against Trichoderma viride.
  • The structure-activity relationship indicated that specific substitutions on the triazole ring significantly enhanced antifungal potency .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the alkyl chain length and functional groups significantly affected biological activity. For example:

  • Compounds with longer alkyl chains exhibited enhanced lipophilicity, improving cell membrane permeability.
  • The presence of electron-withdrawing groups on the aromatic ring was associated with increased antibacterial potency .

Study 1: Antibacterial Efficacy

A study published in 2023 evaluated a series of triazoloquinazoline derivatives for their antibacterial properties. The most effective compound demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae, making it a candidate for further development .

Study 2: Antifungal Activity Assessment

Another research article focused on the antifungal properties of similar compounds, revealing that modifications to the triazole structure could lead to compounds with MIC values as low as 0.004 mg/mL against resistant fungal strains .

Data Summary Table

Compound NameMIC (mg/mL)Target OrganismActivity Type
Compound A0.004Enterobacter cloacaeAntibacterial
Compound B0.008Staphylococcus aureusAntibacterial
Compound C0.004Trichoderma virideAntifungal
Compound D0.06Aspergillus fumigatusAntifungal

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Strengths : The compound’s unique triazoloquinazoline core and substituent diversity position it as a promising candidate for lead optimization, particularly in oncology or inflammation.
  • Limitations : Lack of explicit activity data in the evidence necessitates further experimental validation. Activity cliffs (–10) caution against overreliance on structural similarity for potency predictions.

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